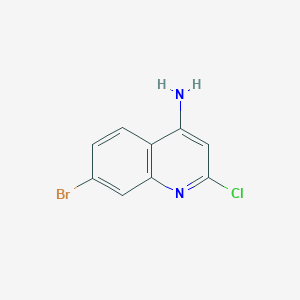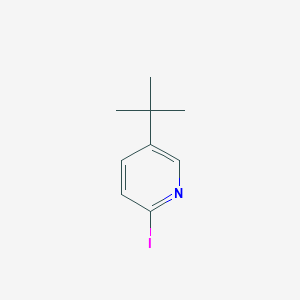
5-(tert-Butyl)-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-2-iodopyridine: is an organic compound that belongs to the class of iodopyridines It features a pyridine ring substituted with a tert-butyl group at the 5-position and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-iodopyridine typically involves the iodination of 5-(tert-butyl)pyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 2-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-(tert-Butyl)-2-iodopyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form pyridine N-oxides or reduction reactions to remove the iodine atom, forming 5-(tert-butyl)pyridine.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like acetonitrile.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like toluene or THF.
Major Products Formed:
Nucleophilic Substitution: Products like 5-(tert-butyl)-2-aminopyridine, 5-(tert-butyl)-2-thiolpyridine.
Oxidation: this compound N-oxide.
Reduction: 5-(tert-butyl)pyridine.
Coupling Reactions: Biaryl compounds with various substituents.
Scientific Research Applications
Chemistry: 5-(tert-Butyl)-2-iodopyridine is used as a building block in organic synthesis. Its iodine atom serves as a versatile leaving group in various substitution and coupling reactions, enabling the synthesis of complex molecules.
Biology and Medicine: The compound is explored for its potential in medicinal chemistry, particularly in the design of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the chemical industry, this compound is utilized in the synthesis of agrochemicals, dyes, and advanced materials. Its reactivity makes it a valuable intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-iodopyridine depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be easily displaced by nucleophiles or participate in coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
2-Iodopyridine: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
5-(tert-Butyl)-2-bromopyridine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and selectivity in reactions.
5-(tert-Butyl)-2-chloropyridine: Contains a chlorine atom, offering different reactivity patterns compared to the iodine derivative.
Uniqueness: 5-(tert-Butyl)-2-iodopyridine is unique due to the combination of the bulky tert-butyl group and the highly reactive iodine atom. This combination provides distinct steric and electronic properties, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C9H12IN |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
5-tert-butyl-2-iodopyridine |
InChI |
InChI=1S/C9H12IN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3 |
InChI Key |
PRAUURAOAIVKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13651961.png)
![8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13651971.png)
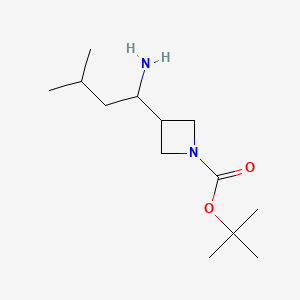
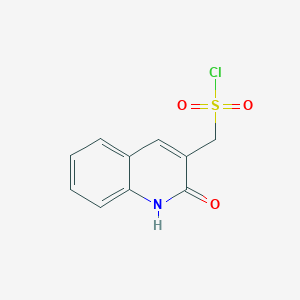
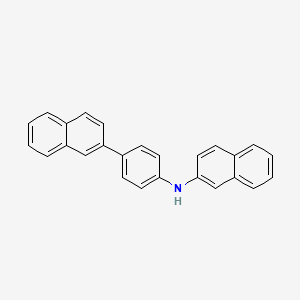
![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
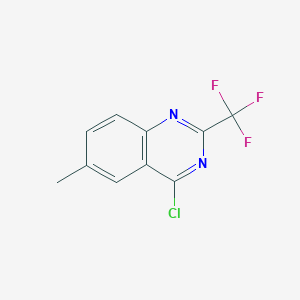
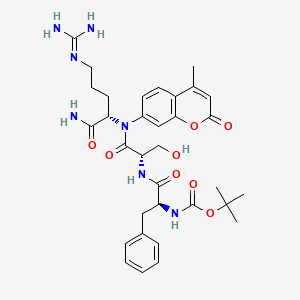
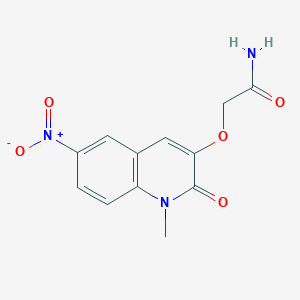
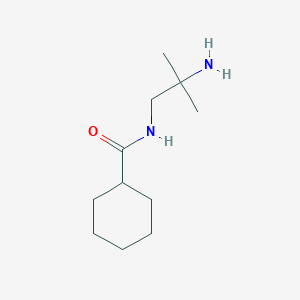
![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)
![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
